molecular formula C6H11NO B12094575 (7S)-5-azaspiro[2.4]heptan-7-ol

(7S)-5-azaspiro[2.4]heptan-7-ol

Cat. No.: B12094575
M. Wt: 113.16 g/mol
InChI Key: BHIQRZLQBMERJY-RXMQYKEDSA-N
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Description

(7S)-5-azaspiro[24]heptan-7-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-5-azaspiro[2.4]heptan-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 1-aminocyclopropane carboxylic acid as a starting material . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce costs and improve yield.

Chemical Reactions Analysis

Types of Reactions

(7S)-5-azaspiro[2.4]heptan-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

(7S)-5-azaspiro[2.4]heptan-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (7S)-5-azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (7R)-5-azaspiro[2.4]heptan-7-ol: A stereoisomer with similar properties but different spatial arrangement.

    4,7-diazaspiro[2.5]octane: Another spirocyclic compound with a different ring structure.

Uniqueness

(7S)-5-azaspiro[2.4]heptan-7-ol is unique due to its specific stereochemistry and the presence of a nitrogen atom within the spirocyclic ring. This gives it distinct chemical and biological properties compared to other similar compounds.

Biological Activity

(7S)-5-azaspiro[2.4]heptan-7-ol is a bicyclic compound belonging to the class of azaspiro compounds, characterized by its unique spirocyclic framework that includes a nitrogen atom. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial agent and its interactions with various biological targets.

  • Molecular Formula : C₇H₁₃N
  • Molecular Weight : 111.19 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure with a nitrogen atom, which is crucial for its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens. A notable study synthesized derivatives of this compound, leading to the development of potent antibacterial agents effective against both gram-positive and gram-negative bacteria, including multidrug-resistant strains.

Table 1: Antibacterial Activity of this compound Derivatives

Compound NameTarget BacteriaActivity
2aStreptococcus pneumoniaePotent against MDR strains
2bStaphylococcus aureusEffective against MRSA
3Haemophilus influenzaeModerate activity

The derivatives demonstrated efficacy in vitro and in vivo, particularly in murine models of pneumonia caused by resistant strains of bacteria .

Interaction Studies

The interaction profile of this compound with biological targets has been explored to understand its therapeutic potential better. The compound's ability to interact with specific receptors and enzymes suggests possible applications in treating bacterial infections and potentially other diseases.

Table 2: Interaction Studies

Biological TargetInteraction TypeImplications
Bacterial ribosomeInhibitionDisruption of protein synthesis
Enzymatic pathwaysModulationAltered metabolic processes

These interactions are crucial for assessing the compound's therapeutic potential and guiding further development in drug discovery efforts.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound derivatives:

  • Study on Respiratory Pathogens : A study focused on developing novel derivatives that showed potent activity against respiratory pathogens. The lead compound demonstrated significant efficacy against both typical and atypical strains, indicating its potential for treating respiratory infections .
  • Toxicological Profiles : Preliminary toxicological assessments have shown favorable profiles for some derivatives, suggesting that they may be safe for further development in clinical settings.
  • Pharmacokinetics : Early pharmacokinetic studies indicated that certain derivatives possess favorable absorption and distribution characteristics, which are critical for their effectiveness as therapeutic agents.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(7S)-5-azaspiro[2.4]heptan-7-ol

InChI

InChI=1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2/t5-/m1/s1

InChI Key

BHIQRZLQBMERJY-RXMQYKEDSA-N

Isomeric SMILES

C1CC12CNC[C@H]2O

Canonical SMILES

C1CC12CNCC2O

Origin of Product

United States

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